Sitagliptin N-Sulfate sodium salt chemical structure and properties
Sitagliptin N-Sulfate sodium salt chemical structure and properties
An In-Depth Technical Guide to Sitagliptin N-Sulfate Sodium Salt: Structure, Properties, and Analytical Characterization
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug development, the exhaustive characterization of an active pharmaceutical ingredient (API) is merely the starting point. A true understanding of a drug's lifecycle—from synthesis to metabolism—requires a deep dive into its related substances, including impurities, degradants, and metabolites. These entities, while often present in minute quantities, can have significant implications for safety, efficacy, and regulatory compliance.
Sitagliptin, a cornerstone in the treatment of type 2 diabetes mellitus, is a prime example. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, its mechanism is well-understood. However, the journey of the Sitagliptin molecule through the intricate pathways of human metabolism gives rise to various transformation products. Among these, Sitagliptin N-Sulfate stands out as a key Phase II metabolite.
This guide is designed for the discerning researcher, the meticulous scientist, and the drug development professional. It moves beyond a simple recitation of facts to provide a cohesive, in-depth analysis of Sitagliptin N-Sulfate sodium salt. We will explore its chemical identity, the rationale behind its formation, and, most critically, the robust analytical methodologies required for its identification and quantification. The protocols and data presented herein are not just theoretical constructs; they are grounded in the principles of sound analytical science, designed to be self-validating and reliable. Our objective is to equip you with the foundational knowledge and practical tools necessary to confidently navigate the challenges associated with this important metabolite.
Chemical Identity and Physicochemical Properties
Sitagliptin N-Sulfate is the product of sulfation at the primary amine of the parent Sitagliptin molecule.[1] It is a significant Phase II metabolite identified in preclinical studies.[1][2] For analytical and research purposes, it is typically handled as its monosodium salt.
The fundamental chemical and physical properties are crucial for developing appropriate analytical methods, understanding its behavior in solution, and ensuring proper handling and storage.
Chemical Structure
IUPAC Name: (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt.[2]
Chemical Formula: C₁₆H₁₄F₆N₅O₄S • Na.[2]
Structure: Image of the chemical structure of Sitagliptin N-Sulfate sodium salt would be placed here in a full whitepaper.
Physicochemical Data Summary
A summary of the key physicochemical properties is presented in Table 1. This data is essential for selecting solvents for analytical sample preparation and for predicting the compound's behavior under various chromatographic conditions.
| Property | Value | Source(s) |
| CAS Number | 2470126-25-9 | [2] |
| Molecular Formula | C₁₆H₁₄F₆N₅O₄S • Na | [2][6] |
| Molecular Weight | 509.4 g/mol | [2][6][7] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in Methanol | [1][2] |
| Parent Compound | Sitagliptin | [1][6] |
The Genesis of Sitagliptin N-Sulfate: A Metabolic Perspective
Understanding the formation pathway of Sitagliptin N-Sulfate is fundamental to appreciating its significance. It is not typically considered a process impurity from the synthesis of Sitagliptin, nor is it a common degradant under standard stress conditions.[8][9] Instead, its origin lies in the body's natural detoxification and elimination pathways.
Sitagliptin N-Sulfate is a Phase II metabolite, formed via sulfation, and has been identified in the bile of rats following oral administration of Sitagliptin.[1][2] Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. In this case, a sulfonate group (SO₃⁻) is transferred from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the primary amine of Sitagliptin. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs).
The logical relationship for its formation is illustrated in the diagram below.
Caption: Metabolic pathway for the formation of Sitagliptin N-Sulfate.
Comprehensive Analytical Characterization Strategy
The cornerstone of working with any drug-related substance is a robust, validated analytical method. For Sitagliptin N-Sulfate, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard.[10][11][12] The primary objective of such a method is to achieve baseline separation of the parent API, its known impurities, degradants, and metabolites like the N-Sulfate.
The Causality Behind Method Development Choices
-
Column Chemistry: A C18 column is the most common choice due to its hydrophobic nature, which provides good retention and separation for moderately polar compounds like Sitagliptin and its derivatives.[10][11] The choice of a high-purity silica backbone (e.g., BEH) minimizes secondary interactions and improves peak shape, which is critical for quantifying low-level impurities.[11]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (typically acetonitrile) is used. The buffer (e.g., phosphate or acetate) controls the pH, which is critical because Sitagliptin and its related compounds have ionizable functional groups.[3][10] Maintaining a consistent pH ensures reproducible retention times. A gradient elution is often preferred over isocratic elution to resolve compounds with a wider range of polarities and to elute highly retained components in a reasonable timeframe.[10][12]
-
Detection: A photodiode array (PDA) detector is highly recommended.[10][12] It allows for detection at a specific wavelength (e.g., 210 nm, where the analytes have significant absorbance) while also providing spectral data.[10][11][12] This spectral information is invaluable for assessing peak purity and aiding in the identification of unknown peaks.
Experimental Protocol: Stability-Indicating UPLC Method
This protocol is a synthesized example based on established methods for Sitagliptin and its impurities.[10][11][12] It is designed to be a self-validating system, where specificity is demonstrated through forced degradation studies.
Objective: To quantify Sitagliptin N-Sulfate sodium salt and separate it from Sitagliptin and its other potential process and degradation impurities.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and PDA detector.[11]
-
Empower or similar chromatography data software.
Materials:
-
Sitagliptin N-Sulfate sodium salt reference standard.
-
Sitagliptin Phosphate reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides high resolution and efficiency for complex separations.[11] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 7.0 with KOH solution. | Buffers the system to ensure consistent ionization state and retention.[10][12] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the reversed-phase column. |
| Gradient | Time(min) %B: 0/5, 15/50, 20/80, 22/5, 25/5 | A well-designed gradient is key to resolving early-eluting polar compounds from the main analyte and late-eluting non-polar impurities.[12] |
| Flow Rate | 0.3 mL/min | Optimized for a 2.1 mm ID column to maintain efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and mass transfer kinetics. |
| Detection | PDA at 210 nm | Wavelength provides good sensitivity for Sitagliptin and its related structures.[10][12] |
| Injection Vol. | 1.0 µL | Small injection volume is typical for UPLC to prevent column overload and band broadening.[11] |
Procedure:
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve potassium phosphate monobasic in HPLC grade water to a final concentration of 0.02 M.
-
Adjust the pH to 7.0 using a dilute potassium hydroxide (KOH) or phosphoric acid solution.
-
Filter the buffer through a 0.22 µm nylon filter before use.
-
-
Standard Solution Preparation (Example Concentration):
-
Stock Standard (Sitagliptin N-Sulfate): Accurately weigh ~5.0 mg of Sitagliptin N-Sulfate sodium salt reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~100 µg/mL.
-
Working Standard: Further dilute the stock solution to a final concentration of ~1.0 µg/mL for analysis.
-
-
Sample Preparation:
-
Prepare the sample (e.g., from a forced degradation study or a biological matrix extract) in the diluent to achieve a target concentration within the calibrated range of the method.
-
Filter the final sample solution through a 0.2 µm syringe filter (e.g., PVDF or nylon) to remove particulates before injection.
-
-
System Suitability and Analysis Sequence:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Make five replicate injections of the working standard solution. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5.[11]
-
Inject the blank and sample solutions.
-
Inject a working standard at the end of the sequence to check for drift.
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical characterization process.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sitagliptin N-Sulfate (sodium salt) | CAS 2470126-25-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ijpsr.com [ijpsr.com]
- 4. scribd.com [scribd.com]
- 5. Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scielo.br [scielo.br]
- 9. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
